molecular formula C10H29ClO3Si4 B1589942 Chloromethyltris(trimethylsiloxy)silane CAS No. 41919-30-6

Chloromethyltris(trimethylsiloxy)silane

Cat. No.: B1589942
CAS No.: 41919-30-6
M. Wt: 345.13 g/mol
InChI Key: GMDPIHSENOONRD-UHFFFAOYSA-N
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Description

Chloromethyltris(trimethylsiloxy)silane is an organosilicon compound with the molecular formula C10H29ClO3Si4. It is a versatile reagent used in various chemical synthesis processes, particularly in the protection of alcohols and the preparation of organometallic reagents, silyl enol ethers, and novel polymers.

Mechanism of Action

Target of Action

Chloromethyltris(trimethylsiloxy)silane is an organosilicon compound . The primary targets of this compound are alcohols, where it is generally employed in their protection .

Mode of Action

The interaction of this compound with its targets involves the reaction of the compound with ozone . The reaction mechanism involves hydrogen abstraction from the silane by ozone, forming silyl and hydrotrioxide radicals . These radicals recombine in the solvent cage to generate the products .

Biochemical Pathways

The compound is used to prepare organometallic reagents, silyl enol ethers, and novel polymers/materials , indicating its involvement in various biochemical synthesis pathways.

Pharmacokinetics

Given its use in the protection of alcohols and preparation of various compounds , it can be inferred that the compound has properties that allow it to interact with these substances and facilitate their transformation.

Result of Action

The result of the action of this compound involves the formation of products such as tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol . These products are formed as a result of the reaction of this compound with ozone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reaction with ozone occurs at a low temperature of -90°C . Additionally, the compound has a boiling point of 72°C and a density of 0.968 , which can also influence its action and stability.

Biochemical Analysis

Biochemical Properties

Chloromethyltris(trimethylsiloxy)silane plays a significant role in biochemical reactions, particularly in the synthesis of other organosilicon compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a cross-linking agent, forming covalent bonds with proteins and enzymes, thereby altering their structure and function. This interaction can lead to the stabilization of enzyme-substrate complexes, enhancing the efficiency of biochemical reactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. Furthermore, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can lead to alterations in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under neutral conditions but can degrade under acidic or basic conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by stabilizing enzyme-substrate complexes and modulating gene expression. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range leads to optimal cellular function, while deviations from this range result in adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as it interacts with different biomolecules in specific cellular environments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA-binding proteins and transcription factors, influencing gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyltris(trimethylsiloxy)silane can be synthesized through the reaction of chlorotris(trimethylsilyl)silane with methanol under controlled conditions. The reaction typically involves the use of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters to achieve high yields and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Chloromethyltris(trimethylsiloxy)silane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Substitution reactions typically involve nucleophiles such as alcohols or amines.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with oxidized functional groups.

  • Reduction: Reduction products may include various organosilicon compounds.

  • Substitution: Substitution reactions can lead to the formation of silyl ethers and other derivatives.

Scientific Research Applications

Chloromethyltris(trimethylsiloxy)silane is widely used in scientific research due to its unique properties and reactivity. Its applications include:

  • Chemistry: Used as a protecting group for alcohols and as a reagent in the synthesis of organometallic compounds.

  • Biology: Employed in the modification of biomolecules and the development of novel materials.

  • Medicine: Utilized in the synthesis of pharmaceutical intermediates and drug delivery systems.

  • Industry: Applied in the production of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

Chloromethyltris(trimethylsiloxy)silane is unique in its reactivity and versatility compared to other organosilicon compounds. Similar compounds include:

  • Chlorotris(trimethylsilyl)silane: Used for similar applications but with different reactivity profiles.

  • Trimethylsilyl chloride: Employed in the protection of alcohols but with less stability.

  • Tetramethyl orthosilicate: Used in the synthesis of siloxane polymers but with different reactivity.

Properties

IUPAC Name

chloromethyl-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H29ClO3Si4/c1-15(2,3)12-18(10-11,13-16(4,5)6)14-17(7,8)9/h10H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDPIHSENOONRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CCl)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H29ClO3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542924
Record name 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41919-30-6
Record name 3-(Chloromethyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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